Sodium butyrate-13C4

LC-MS method development Bioanalytical chemistry SCFA quantification

Accurate LC-MS/MS quantitation of the gut microbiome-derived SCFA butyrate in complex biological matrices is confounded by matrix-induced ion suppression and recovery variability, which structural analogs and deuterated standards fail to correct. Sodium Butyrate-13C4 is the definitive solution-a 99 atom % 13C-labeled internal standard that co-elutes precisely with endogenous butyrate, shares identical ionization properties, and provides a +4 Da mass shift for unambiguous resolution. - Eliminates ion suppression & extraction variability for absolute quantitation in stool, plasma, serum, and cell culture media. - Validated reference concentrations: 10 μM (stool) & 17 μM (plasma) in microbiome-metabolome studies. - Available in research-scale quantities with reliable global cold-chain logistics.

Molecular Formula C4H7NaO2
Molecular Weight 114.058 g/mol
CAS No. 312623-84-0
Cat. No. B1324542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium butyrate-13C4
CAS312623-84-0
Molecular FormulaC4H7NaO2
Molecular Weight114.058 g/mol
Structural Identifiers
SMILESCCCC(=O)[O-].[Na+]
InChIInChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1,4+1;
InChIKeyMFBOGIVSZKQAPD-UJNKEPEOSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Butyrate-13C4 (CAS 312623-84-0) – Certified 99 Atom % 13C Isotopically Labeled SCFA Internal Standard for LC-MS/MS Quantification


Sodium butyrate-13C4 (CAS 312623-84-0) is a stable isotope-labeled short-chain fatty acid (SCFA) in which all four carbon atoms of the butyrate backbone are enriched with carbon-13 at a certified isotopic purity of 99 atom % . The compound has a molecular formula of ¹³C₄H₇NaO₂, a molecular weight of 114.06 g/mol, and produces a characteristic M+4 mass shift in mass spectrometry, enabling unambiguous resolution from unlabeled butyrate . As a sodium salt, it is supplied as a solid with a melting point of 250-253 °C (lit.) and is fully compatible with aqueous buffers and biological matrices for direct spiking applications .

Why Unlabeled Butyrate or Alternative Isotopologues Cannot Replace Sodium Butyrate-13C4 in Quantitative LC-MS Workflows


In LC-MS quantification, unlabeled sodium butyrate and the target analyte are chromatographically and spectrometrically indistinguishable, making absolute quantitation in complex biological matrices impossible without an internal standard [1]. Structural analogs (e.g., valerate or isobutyrate) exhibit different ionization efficiencies and retention times, failing to correct for sample preparation losses, injection variability, and matrix-induced ion suppression [1]. Deuterium-labeled butyrate (²H-butyrates) suffer from retention time shifts due to deuterium-hydrogen exchange and differential chromatographic behavior, compromising quantification accuracy compared to ¹³C-labeled standards . Sodium butyrate-13C4 co-elutes precisely with endogenous butyrate, shares identical ionization properties, and provides a +4 Da mass separation, enabling accurate normalization and eliminating matrix effects that would otherwise invalidate SCFA measurements in stool, plasma, serum, and cell culture media [1].

Quantitative Evidence Guide: Verified Differential Performance of Sodium Butyrate-13C4 Versus Alternative Standards and Assay Approaches


13C-Labeled Internal Standards Outperform 2H-Labeled Analogs by Eliminating Retention Time Shifts and Matrix Effect Mismatches

In LC-MS quantitative workflows, ¹³C-labeled internal standards such as sodium butyrate-13C4 provide superior assay performance compared to deuterium (²H)-labeled analogs [1]. Literature demonstrates that ¹³C-labelled IS better mimics the target analyte than ²H-labelled IS, because deuterium substitution alters hydrophobicity and can cause retention time shifts, whereas ¹³C substitution preserves identical chromatographic behavior [1]. This differential behavior is critical for accurate correction of ion suppression in electrospray ionization (ESI) LC-MS/MS .

LC-MS method development Bioanalytical chemistry SCFA quantification

Certified 99 Atom % 13C Isotopic Purity Enables Unambiguous M+4 Mass Resolution and Quantification Down to Reference Fecal SCFA Concentrations (10 μM)

Sodium butyrate-13C4 is specified at ≥99 atom % 13C isotopic purity, with a molecular weight of 114.06 g/mol and an M+4 mass shift relative to unlabeled butyrate (m/z 88 to m/z 92 for the carboxylate anion) . This isotopic enrichment ensures that the internal standard signal is baseline-resolved from the endogenous analyte in MS spectra, enabling precise integration of both channels . In stool matrix, the reference average butyrate concentration is 10 μM, and 13C-SCFA mixtures incorporating sodium butyrate-13C4 are explicitly formulated as calibration standards for quantifying butyrate across this clinically relevant concentration range .

Gut microbiome metabolomics Clinical biomarker analysis Mass spectrometry method validation

13C4-Labeled Butyrate Enables Non-Invasive 13CO2 Breath Test Quantification of Colonic Butyrate Release Kinetics, Differentiating Formulation Performance in Clinical Cohorts

In a clinical study evaluating an oral colon-targeted sodium butyrate formulation, 1 g sodium butyrate coated tablets containing 13C-butyrate were administered to 12 healthy subjects and 12 Crohn's disease patients [1]. 13CO2 breath test analysis over 8 hours quantified the rate of 13C-butyrate absorption [1]. The coated formulation delayed 13C-butyrate release by 2-3 hours relative to uncoated tablets, and sodium butyrate was delivered to the intestine in all subjects, confirming that the formulation reliably released butyrate in the ileo-cecal region and colon despite inter-subject variability in intestinal transit time [1].

Drug delivery formulation Inflammatory bowel disease Clinical pharmacology

13C-Labeled Butyrate Quantified Systemic Availability of Colon-Derived Butyrate at 2%, Establishing Critical In Vivo Baseline for Gut Microbiome SCFA Research

In a randomized controlled human study (n=12 healthy subjects), known amounts of 13C-labeled butyrate were introduced directly into the colon via colon delivery capsules [1]. Plasma levels of 13C-butyrate were measured to quantify systemic availability [1]. The systemic availability of colonically-administered butyrate was found to be 2%, compared to 36% for acetate and 9% for propionate [1]. Additionally, less than 0.05% of administered 13C-butyrate was excreted in urine, with the majority oxidized to 13CO2 and exhaled [1]. These quantitative SCFA-specific metabolic parameters were obtained exclusively through 13C-labeling technology.

Human SCFA metabolism Gut-liver axis Stable isotope tracer studies

13C4-Labeled Butyrate Provides Distinct MS/MS Fragment Ions for Unambiguous Metabolic Tracing in Gut Microbiota Studies Without Endogenous Background Interference

In a study investigating gut bacterial metabolism, ultrahigh performance liquid chromatography-triple time-of-flight mass spectrometry (UHPLC-Triple TOF-MS) was used to characterize fragment ions of butyrate and 13C-butyrate in bacterial culture supernatants and mouse colon samples [1]. Characteristic fragment ions were identified for unlabeled butyrate and for 13C-butyrate (derived from 13C-labeled substrate), enabling definitive tracking of carbon flux from labeled precursors into the butyrate pool [1]. In SPF mice treated with 13C-labeled graphene oxide (2.5 mg/kg/day for 28 days), a significant increase in butyrate production was detected that was absent in germ-free mice, confirming the gut microbiota as the source of 13C-butyrate production [1]. The 13C labeling allowed the de novo synthesized butyrate to be distinguished from pre-existing endogenous butyrate, a differentiation impossible with unlabeled butyrate measurement.

Gut microbiota metabolism Stable isotope probing Metabolite tracing

Procurement-Relevant Application Scenarios for Sodium Butyrate-13C4 in Bioanalytical and Translational Research


LC-MS/MS Quantification of SCFAs in Stool, Plasma, and Serum for Clinical Metabolomics

Sodium butyrate-13C4 is spiked directly into fecal, plasma, or serum samples as an internal standard prior to sample extraction and derivatization for LC-MS/MS analysis. The compound corrects for matrix-induced ion suppression, extraction recovery variability, and injection-to-injection instrument fluctuation. As demonstrated by Sigma-Aldrich's 13C-SCFA Stool Mixture (containing sodium butyrate-13C4), the product is validated for quantifying butyrate at reference concentrations of 10 μM in stool and 17 μM in plasma, enabling absolute quantitation in microbiome-metabolome association studies [1].

Human In Vivo Tracer Studies for SCFA Systemic Availability and Colonic Production Rate Quantification

Sodium butyrate-13C4 is administered via colon delivery capsules or oral formulations to trace the metabolic fate of butyrate in human subjects. As established by Boets et al. (2017), 13C-labeled butyrate enables quantification of systemic availability (2% of colonic dose), interconversion by gut microbiota (e.g., acetate-to-butyrate conversion, 24%), and excretion routes (primarily 13CO2 exhalation) [2]. This methodology provides the quantitative foundation for evaluating dietary fiber interventions, prebiotic effects on colonic SCFA production, and SCFA-based therapeutic bioavailability.

Non-Invasive 13CO2 Breath Test Assessment of Oral Butyrate Formulation Release Kinetics

Sodium butyrate-13C4 is incorporated into oral tablet or capsule formulations to enable real-time, non-invasive pharmacokinetic evaluation via 13CO2 breath testing. As demonstrated by Simoni et al. (2007), this approach differentiated coated from uncoated formulations by quantifying a 2-3 hour delay in butyrate release and confirmed intestinal delivery in all subjects, including Crohn's disease patients with variable transit times [3]. This application supports formulation development for colon-targeted SCFA therapeutics in inflammatory bowel disease and gut health indications.

Stable Isotope Probing of Gut Microbiota Metabolic Flux and De Novo Butyrate Synthesis

Sodium butyrate-13C4 serves as a reference standard for MS/MS fragment ion identification and as a tracer for tracking carbon flux through microbial metabolic pathways. As shown in studies characterizing 13C-labeled fragment ions of butyrate by UHPLC-Triple TOF-MS, the 13C4 label enables definitive differentiation of newly synthesized butyrate from endogenous pools in bacterial cultures and in vivo models [4]. This capability supports mechanistic investigations linking specific dietary substrates, microbial taxa, and SCFA production in gut microbiome research.

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